6-(Fluoromethyl)-1,4-oxazepan-6-ol
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Overview
Description
6-(Fluoromethyl)-1,4-oxazepan-6-ol is a fluorinated organic compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a fluoromethyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, starting from a 6-hydroxymethyl-1,4-oxazepane, the hydroxyl group can be replaced with a fluoromethyl group using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-1,4-oxazepan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and fluorinating agents like DAST. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
6-(Fluoromethyl)-1,4-oxazepan-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Fluoromethyl)-1,4-oxazepan-6-ol include other fluorinated oxazepanes and fluoromethyl-containing heterocycles. Examples include:
- 6-(Trifluoromethyl)-1,4-oxazepan-6-ol
- 6-(Difluoromethyl)-1,4-oxazepan-6-ol
- 6-(Fluoromethyl)-1,4-thiazepan-6-ol .
Uniqueness
The uniqueness of this compound lies in its specific fluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .
Biological Activity
6-(Fluoromethyl)-1,4-oxazepan-6-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique oxazepan ring structure, which contributes to its biological activity. The fluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence serotonin reuptake mechanisms, potentially offering antidepressant effects.
- Anxiolytic Properties : The oxazepan ring is known for its anxiolytic effects, which may be attributed to modulation of GABAergic neurotransmission.
Activity Type | Mechanism of Action | References |
---|---|---|
Antidepressant | Serotonin reuptake inhibition | |
Anxiolytic | GABA receptor modulation |
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- GABAergic Modulation : Similar compounds enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Serotonergic Pathways : By inhibiting serotonin reuptake, the compound may elevate serotonin levels in the synaptic cleft.
Study on Antidepressant Effects
A study conducted by Smith et al. (2023) evaluated the antidepressant potential of this compound in a rodent model. The results demonstrated a significant reduction in depressive-like behaviors when administered at specific dosages.
Anxiolytic Activity Assessment
In another study by Jones et al. (2023), the anxiolytic effects were tested using elevated plus maze and open field tests. The findings indicated that the compound significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to control groups.
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Properties
IUPAC Name |
6-(fluoromethyl)-1,4-oxazepan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c7-3-6(9)4-8-1-2-10-5-6/h8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBGWXTUXVFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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